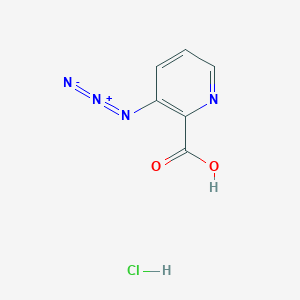
N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is a sulfonamide derivative that has been synthesized using different methods.
Scientific Research Applications
Corrosion Inhibition
N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide and related compounds have been investigated for their potential as corrosion inhibitors. In a study by Hari Kumar Sappani and S. Karthikeyan (2014), derivatives of furan and thiophene sulfonamides, including 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM), showed promising results as inhibitors for mild steel corrosion in 1 N sulfuric acid solution. The inhibition efficiency increased with the concentration of the inhibitors but decreased with rising temperature. The study highlighted the mixed-type inhibitive action and the compliance of the inhibitor's adsorption with the Langmuir adsorption isotherm, underscoring the potential application of these compounds in protecting metals against corrosion Hari Kumar Sappani & S. Karthikeyan, 2014.
Cross-Coupling Reactions
Another application area for this compound related compounds involves organic synthesis, particularly in cross-coupling reactions. Zongjun Qiao, Jianpeng Wei, and Xuefeng Jiang (2014) demonstrated the utility of a palladium-catalyzed cross-coupling reaction using Na2S2O3·5H2O to deliver aromatic thioethers. This method is compatible with a range of heterocyclic compounds, including pyridine, furan, and thiophene, highlighting an innovative approach to C-S bond construction without the need for thiols or thiophenols. This environmentally friendly and odorless method opens new pathways for synthesizing diverse sulfonamide derivatives, showcasing the broad applicability of these compounds in organic chemistry Zongjun Qiao, Jianpeng Wei, & Xuefeng Jiang, 2014.
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c17-21(18,14-4-2-6-20-14)16-9-11-7-12(10-15-8-11)13-3-1-5-19-13/h1-8,10,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPVZDPACJLOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2987936.png)
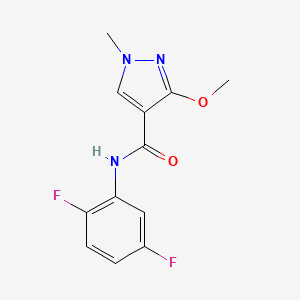
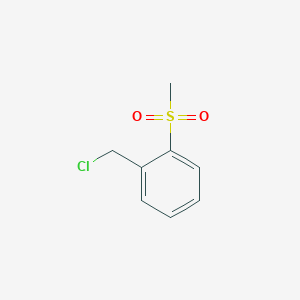
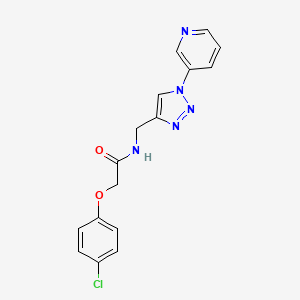
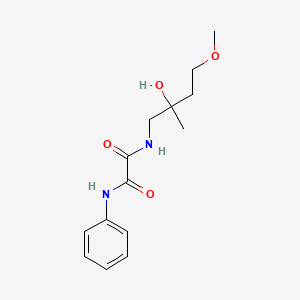
![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)

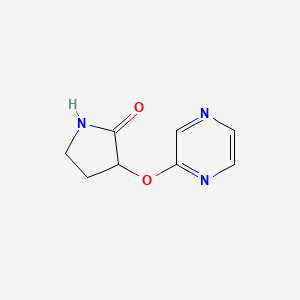
![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)

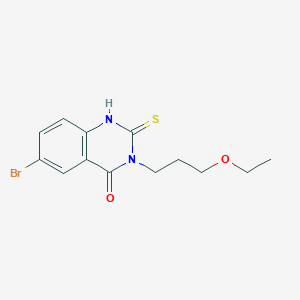
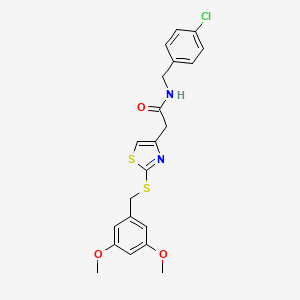
![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)
